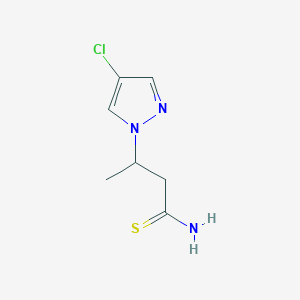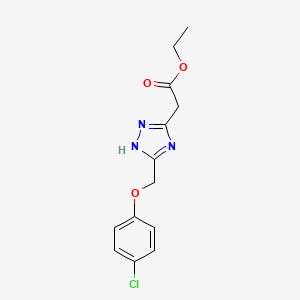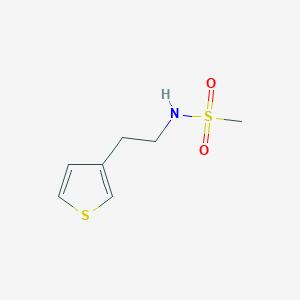
N-(2-(thiophen-3-yl)ethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives, including “N-(2-(thiophen-3-yl)ethyl)methanesulfonamide”, often involves heterocyclization of various substrates . For instance, a study reported the synthesis of novel quinolone agents bearing an “N-[2-(thiophen-3-yl)ethyl] piperazinyl” moiety in the 7-position of the quinolone ring .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(thiophen-3-yl)ethyl)methanesulfonamide, also known as N-[2-(thiophen-3-yl)ethyl]methanesulfonamide, focusing on six unique applications:
Antibacterial Agents
N-(2-(thiophen-3-yl)ethyl)methanesulfonamide has shown promising antibacterial properties. Research indicates that thiophene derivatives, including this compound, can inhibit the growth of various bacterial strains. This makes it a potential candidate for developing new antibacterial drugs, especially in the face of rising antibiotic resistance .
Antifungal Agents
This compound has also been explored for its antifungal activities. Studies have demonstrated its effectiveness against several fungal pathogens, making it a valuable asset in the development of antifungal medications. Its ability to disrupt fungal cell membranes and inhibit fungal growth is particularly noteworthy .
Organic Semiconductors
Thiophene derivatives are well-known for their applications in organic electronics. N-(2-(thiophen-3-yl)ethyl)methanesulfonamide can be used in the fabrication of organic semiconductors, which are essential components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications are crucial for the advancement of flexible and wearable electronic devices .
Corrosion Inhibitors
The compound has potential applications as a corrosion inhibitor. Thiophene-based molecules are often used to protect metals from corrosion in various industrial settings. The presence of the thiophene ring in N-(2-(thiophen-3-yl)ethyl)methanesulfonamide enhances its ability to form a protective layer on metal surfaces, thereby preventing corrosion .
Anti-inflammatory Agents
Research has shown that thiophene derivatives possess significant anti-inflammatory properties. N-(2-(thiophen-3-yl)ethyl)methanesulfonamide could be developed into anti-inflammatory drugs, providing relief for conditions such as arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory enzymes and cytokines .
Anticancer Agents
The compound has been investigated for its potential anticancer properties. Thiophene derivatives are known to interfere with cancer cell proliferation and induce apoptosis (programmed cell death). N-(2-(thiophen-3-yl)ethyl)methanesulfonamide could be a promising candidate for developing new anticancer therapies, targeting various types of cancer cells .
Eigenschaften
IUPAC Name |
N-(2-thiophen-3-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S2/c1-12(9,10)8-4-2-7-3-5-11-6-7/h3,5-6,8H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGKOXBALPWRKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(thiophen-3-yl)ethyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

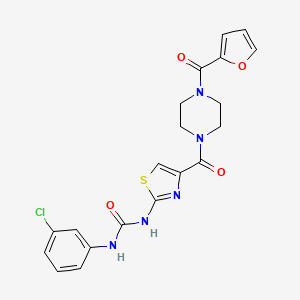

![N-(3-chlorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514928.png)
![3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2514929.png)
![N-(4-fluorobenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2514933.png)
![N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2514934.png)
![Methyl 2-[[3-methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2514936.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514938.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2514940.png)
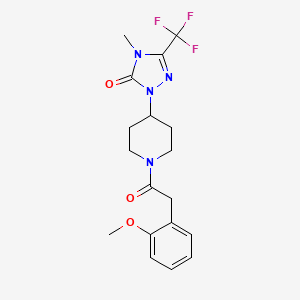
![3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2514943.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2514944.png)
